1-(5-Methylpyrimidin-2-yl)propan-1-amine
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Overview
Description
Preparation Methods
The synthesis of 1-(5-Methylpyrimidin-2-yl)propan-1-amine involves several steps. One common method includes the reaction of 5-methylpyrimidine with propan-1-amine under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .
Chemical Reactions Analysis
1-(5-Methylpyrimidin-2-yl)propan-1-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines .
Scientific Research Applications
1-(5-Methylpyrimidin-2-yl)propan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-Methylpyrimidin-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, influencing their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(5-Methylpyrimidin-2-yl)propan-1-amine can be compared with other similar compounds such as:
1-(5-Ethylpyrimidin-2-yl)propan-1-amine: Similar structure but with an ethyl group instead of a methyl group.
1-(5-Methylpyrimidin-2-yl)butan-1-amine: Similar structure but with a butyl group instead of a propyl group.
These compounds share similar chemical properties but differ in their specific applications and effects .
Properties
Molecular Formula |
C8H13N3 |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-(5-methylpyrimidin-2-yl)propan-1-amine |
InChI |
InChI=1S/C8H13N3/c1-3-7(9)8-10-4-6(2)5-11-8/h4-5,7H,3,9H2,1-2H3 |
InChI Key |
LNUIQADBFRLNFL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC=C(C=N1)C)N |
Origin of Product |
United States |
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